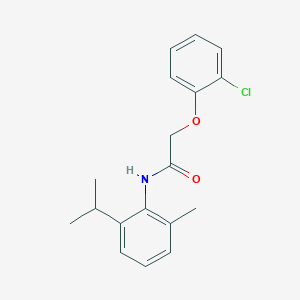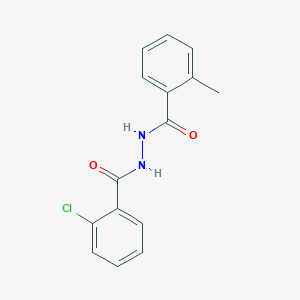
2-(2-chlorophenoxy)-N-(2-isopropyl-6-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chlorophenoxy)-N-(2-isopropyl-6-methylphenyl)acetamide is a chemical compound with potential applications in various fields, including pharmaceuticals. Its synthesis, molecular structure, and properties have been subjects of scientific research to understand its behavior and potential uses.
Synthesis Analysis
The synthesis of similar compounds involves multiple steps, starting from basic aromatic compounds, leading to the target molecule through processes like acetylation and amidation. For instance, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a compound with a similar structure, is synthesized by reacting ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU under cooled conditions (Sharma et al., 2018).
Molecular Structure Analysis
The molecular structure of related acetamides often features specific conformations and intermolecular interactions, such as hydrogen bonds, contributing to their stability and reactivity. For example, 2-chloro-N-(2,4-dimethylphenyl)acetamide exhibits a syn conformation of the N—H bond to the ortho methyl group, with molecules linked into chains through intermolecular N—H⋯O hydrogen bonds (Gowda et al., 2007).
Chemical Reactions and Properties
Compounds in this category undergo various chemical reactions, including hydrolysis, isomerisation, and cyclisation, significantly influenced by pH and the presence of specific functional groups. These reactions are crucial for understanding the chemical behavior and potential applications of these compounds (Bernard et al., 1986).
科学的研究の応用
Anticancer Potential
One study focused on the synthesis, structure, and molecular docking analysis of an anticancer drug derivative, highlighting its potential in targeting the VEGFr receptor. The compound exhibited promising in silico anticancer activity, supported by detailed crystallographic analysis (Sharma et al., 2018).
Environmental Impact and Metabolism
Another research area is the environmental impact and metabolic pathways of chloroacetamide herbicides, including derivatives similar to the subject compound. Studies have shown how these compounds are metabolized by liver microsomes in humans and rats, providing insights into their potential carcinogenicity and metabolic activation pathways (Coleman et al., 2000).
Green Chemistry Applications
Research into green chemistry applications has led to the development of environmentally friendly syntheses of analgesic and antipyretic compounds. These studies focus on creating derivatives with potential medicinal applications, emphasizing sustainable and eco-friendly methods (Reddy et al., 2014).
Pesticide Development
The characterization of new derivatives with potential as pesticides has been a significant area of research. Powder diffraction data for several N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide derivatives have been reported, contributing to the development of new pesticide compounds (Olszewska et al., 2009).
Photovoltaic Efficiency and Ligand-Protein Interactions
Studies have also been conducted on the photovoltaic efficiency modeling and ligand-protein interactions of bioactive benzothiazolinone acetamide analogs. These compounds have shown good light harvesting efficiency and potential as photosensitizers in dye-sensitized solar cells, in addition to their interactions with biological targets (Mary et al., 2020).
特性
IUPAC Name |
2-(2-chlorophenoxy)-N-(2-methyl-6-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2/c1-12(2)14-8-6-7-13(3)18(14)20-17(21)11-22-16-10-5-4-9-15(16)19/h4-10,12H,11H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNGDFXOOCUUJSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)COC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenoxy)-N-(2-methyl-6-propan-2-ylphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S*,5R*)-6-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5525794.png)
![2-[(3-isoxazolylmethyl)thio]-3-methyl-4(3H)-quinazolinone](/img/structure/B5525802.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5525807.png)

![8-(9H-purin-6-yl)-2-(pyridin-3-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5525813.png)
![N-(4-{[benzyl(isopropyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5525819.png)
![9-(cyclohexylcarbonyl)-2-(2-pyridin-3-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5525830.png)
![1-isopropyl-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole](/img/structure/B5525834.png)

![2-({4-[3-(trifluoromethyl)benzyl]-1-piperazinyl}methyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B5525845.png)
![4-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-pyrimidinamine](/img/structure/B5525850.png)

![N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-2-(2,3-dimethylphenoxy)acetohydrazide](/img/structure/B5525875.png)
![N-[3-methoxy-4-(2-phenylethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5525881.png)